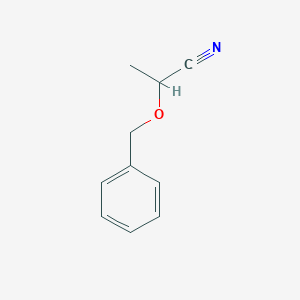

2-(Benzyloxy)propanenitrile

Description

Contextualization of Nitrile Functional Groups in Modern Chemical Transformations

The nitrile functional group, characterized by a carbon-nitrogen triple bond (-C≡N), is a versatile and highly valuable moiety in organic synthesis. fiveable.me Its linear geometry, a result of the sp-hybridized carbon and nitrogen atoms, and the strong electron-withdrawing nature of the nitrogen atom, render the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.melibretexts.org This inherent reactivity allows nitriles to serve as precursors to a wide array of other functional groups, making them crucial intermediates in the synthesis of complex organic molecules. researchgate.net

The transformations of nitriles are diverse and synthetically powerful. chemistrysteps.com They can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively. libretexts.orgchemistrysteps.com Reduction of nitriles can lead to the formation of primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄), or to aldehydes with milder reagents such as diisobutylaluminium hydride (DIBAL-H). libretexts.orgchemistrysteps.comlibretexts.org Furthermore, the addition of organometallic reagents, such as Grignard or organolithium reagents, to nitriles provides a pathway to ketones following hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.com The Ritter reaction, another key transformation, involves the reaction of a nitrile with a carbocation to form an amide. fiveable.me

The synthetic utility of the nitrile group is underscored by its presence in numerous pharmaceuticals and agrochemicals. Its ability to be converted into various other functionalities provides a strategic advantage in the design and execution of multi-step syntheses. researchgate.net

The Strategic Importance of Benzyloxy Ethers as Protecting Groups and Synthons

The benzyl (B1604629) ether, specifically the benzyloxy group (-OBn), is one of the most widely utilized protecting groups for alcohols in organic synthesis. beilstein-journals.orgorgsyn.orguwindsor.ca Its popularity stems from its ease of installation, general stability to a broad range of reaction conditions, and the availability of multiple methods for its selective removal. uwindsor.caorganic-chemistry.org

Installation and Stability:

The most common method for the formation of benzyl ethers is the Williamson ether synthesis, which involves the reaction of an alcohol with a benzyl halide (e.g., benzyl bromide) in the presence of a base. organic-chemistry.org For substrates that are sensitive to basic conditions, alternative methods have been developed. For instance, the use of benzyl trichloroacetimidate (B1259523) under acidic conditions or reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions provides milder alternatives. beilstein-journals.orgorganic-chemistry.orgd-nb.info

The benzyl ether protecting group is robust and stable towards a variety of reagents, including many acids, bases, oxidants, and reductants, making it compatible with a wide range of subsequent chemical transformations. uwindsor.ca

Deprotection Strategies:

A key advantage of the benzyl ether is the array of methods available for its cleavage, allowing for strategic deprotection in the presence of other functional groups. The most common deprotection method is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. organic-chemistry.org This method is generally mild and yields the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org Other deprotection methods include the use of strong acids, dissolving metal reductions (e.g., Birch reduction), and oxidative cleavage. uwindsor.caorganic-chemistry.org

The strategic use of the benzyloxy group as a protecting group is fundamental in the synthesis of complex molecules, such as natural products and pharmaceuticals, where the differential protection and deprotection of multiple hydroxyl groups is often required.

Overview of 2-(Benzyloxy)propanenitrile as a Key Chiral Building Block and Synthetic Intermediate

This compound is a chiral molecule that incorporates both the versatile nitrile functionality and the strategically important benzyloxy ether. This combination makes it a valuable chiral building block in asymmetric synthesis. cymitquimica.comcymitquimica.comnih.gov Chiral cyanohydrins, the parent structures of compounds like this compound, are important intermediates for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. d-nb.infonih.gov

The synthesis of chiral cyanohydrins can be achieved through various methods, including the enantioselective addition of hydrogen cyanide (HCN) to aldehydes and ketones. d-nb.infodiva-portal.org This addition can be catalyzed by enzymes known as oxynitrilases (or hydroxynitrile lyases), which can produce either (R)- or (S)-cyanohydrins with high optical purity. d-nb.infonih.govrsc.org The development of recombinant oxynitrilases has made these enzymes more accessible for industrial-scale synthesis. nih.govnih.gov

The synthetic potential of this compound lies in the ability to transform both the nitrile and the benzyloxy groups. The nitrile can be converted into amines, aldehydes, ketones, or carboxylic acids, while the benzyloxy group can be deprotected to reveal a hydroxyl group. This dual functionality allows for the construction of complex, stereochemically defined molecules. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, and the benzyl group can be removed to yield an α-hydroxy acid, a common structural motif in biologically active compounds.

The strategic placement of the benzyloxy group at the C2 position of the propanenitrile backbone provides a chiral center, making this compound a precursor to a variety of enantiomerically pure compounds. Its use as a building block allows for the introduction of a specific stereocenter early in a synthetic sequence, which is often a more efficient strategy than establishing chirality at a later stage.

Below is a table summarizing some of the key physical and chemical properties of related benzyloxy-containing nitrile compounds, illustrating the data available for this class of molecules.

| Property | Value (for related compounds) | Reference |

| Molecular Weight | 343.42 g/mol (for 3-(2,3-Di(benzyloxy)phenyl)propanenitrile) | |

| Density | 1.138 g/cm³ (for 3-(2,3-Di(benzyloxy)phenyl)propanenitrile) | |

| Boiling Point | 525.9°C at 760 mmHg (for 3-(2,3-Di(benzyloxy)phenyl)propanenitrile) | |

| Flash Point | 174.5°C (for 3-(2,3-Di(benzyloxy)phenyl)propanenitrile) | |

| Molecular Formula | C₁₆H₁₅NO (for 3-[3-(Benzyloxy)phenyl]propanenitrile) | aksci.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylmethoxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTDTLARWPQXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy Propanenitrile

Established Synthetic Routes to 2-(Benzyloxy)propanenitrile

Established methods for synthesizing this compound primarily rely on the addition of a cyanide source to a suitable precursor, such as a vinyl ether or an acetal (B89532). These reactions are typically mediated by acid catalysts.

Hydrocyanation of vinyl ethers represents a direct and effective strategy for the synthesis of α-alkoxy nitriles. nih.gov This transformation involves the addition of a cyanide nucleophile to an oxocarbenium ion intermediate, which is generated from the vinyl ether precursor. nih.gov The reaction effectively creates the nitrile-bearing stereocenter.

Acid-catalyzed protocols are fundamental to the synthesis of this compound from vinyl ether precursors. A common procedure involves the treatment of a vinyl ether with a solution of hydrogen chloride (HCl) in a solvent like methylene (B1212753) chloride at low temperatures. nih.gov This step generates a reactive α-chloroether intermediate. The subsequent addition of a cyanide source completes the synthesis. nih.gov This method has been successfully used to prepare this compound in high yield. nih.gov

Trimethylsilyl (B98337) cyanide (TMSCN) is a widely used and versatile reagent for introducing a cyanide group in organic synthesis. d-nb.info In the context of this compound synthesis, TMSCN serves as the cyanide source in the acid-catalyzed hydrocyanation of the corresponding vinyl ether, ((prop-1-en-1-yloxy)methyl)benzene. nih.gov Following the formation of the α-chloroether intermediate with HCl, TMSCN is added to the reaction mixture. nih.gov This two-step, one-pot procedure affords this compound in good yield after purification. nih.gov For instance, reacting ((prop-1-en-1-yloxy)methyl)benzene with HCl followed by TMSCN in methylene chloride resulted in an 81% yield of the desired product. nih.gov

Hydrocyanation Reactions for Carbon-Carbon Bond Formation at the α-Position

Acid-Catalyzed Hydrocyanation Protocols

Stereoselective Synthesis of Enantioenriched this compound

Achieving stereocontrol in the synthesis of this compound is crucial for applications where a specific enantiomer is required. This is accomplished by employing chiral catalysts that can influence the stereochemical outcome of the hydrocyanation reaction.

The development of asymmetric hydrocyanation methods allows for the direct formation of enantiomerically enriched cyanohydrin ethers. nih.gov This is achieved by replacing simple acid catalysts, like HCl, with sophisticated chiral catalytic systems that can create a chiral environment around the reacting species. nih.gov These catalysts guide the approach of the cyanide nucleophile to the oxocarbenium ion intermediate, resulting in a preference for one enantiomer over the other. nih.gov

Chiral Brønsted acids, particularly those derived from BINOL (1,1'-bi-2-naphthol), have emerged as powerful catalysts for a wide range of asymmetric transformations. acs.orgorganic-chemistry.org In the synthesis of enantioenriched this compound, a chiral Brønsted acid can protonate a vinyl ether or react with an acetal to form an asymmetric ion pair intermediate. nih.gov This strategy has been successfully applied to the synthesis of (S)-2-(benzyloxy)propanenitrile from its dibenzyl acetal precursor using a chiral thiophosphoryl triflimide catalyst. nih.gov

Research has shown that the structure of the chiral Brønsted acid catalyst is critical for achieving high enantioselectivity. A study exploring various catalysts found that a biaryl-substituted thiophosphoryl triflimide was highly effective. nih.gov When the dibenzyl acetal of propanal was reacted with TMSCN in the presence of this catalyst, it provided (S)-2-(benzyloxy)propanenitrile in 85% yield and with an enantiomeric ratio (er) of 82.5:17.5. nih.gov The triflimide group and the sulfide (B99878) moiety of the catalyst were both found to be essential for its effectiveness. nih.gov

Table 1: Asymmetric Brønsted Acid-Catalyzed Synthesis of (S)-2-(Benzyloxy)propanenitrile Data sourced from Lu, C., Su, X., & Floreancig, P. E. (2013). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. The Journal of Organic Chemistry, 78(18), 9366–9376. nih.gov

| Catalyst | Substrate | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Thiophosphoryl triflimide 22 | Chloro ether 3 | - | 57.5:42.5 |

| Adamantyl-substituted catalyst 25 | Dibenzyl acetal 45 | - | - |

| Biaryl-substituted catalyst 26 | Dibenzyl acetal 45 | 85 | 82.5:17.5 |

| Phosphoryl triflimide 28 | Dibenzyl acetal 45 | Ineffective | - |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| ((prop-1-en-1-yloxy)methyl)benzene |

| 1,1'-bi-2-naphthol (BINOL) |

| Hydrogen chloride |

| Methylene chloride |

Asymmetric Hydrocyanation Utilizing Chiral Catalytic Systems

Analysis and Control of Enantiomeric Ratio (er) in Stereoselective Formations

The precise determination and control of the enantiomeric ratio (er) or enantiomeric excess (ee) are paramount in the asymmetric synthesis of this compound. wikipedia.orgresearchgate.net A variety of analytical techniques can be employed to quantify the stereochemical outcome of a reaction, with chiral High-Performance Liquid Chromatography (HPLC) being a primary method. shimadzu.comhumanjournals.comcsfarmacie.cz

Analytical Methods for Enantiomeric Ratio Determination:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and powerful technique for separating enantiomers. humanjournals.com The racemic or enantioenriched this compound is passed through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. shimadzu.comcsfarmacie.cz The choice of the CSP and the mobile phase composition are critical for achieving baseline separation. jasco-global.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a wide range of chiral compounds. humanjournals.com

Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC can be an effective analytical tool. This method utilizes a capillary column coated with a chiral stationary phase to separate the enantiomers.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be used to determine the enantiomeric excess of a sample by comparing its CD signal to that of the pure enantiomer. nih.govnih.gov

Control of Enantiomeric Ratio:

The control of the enantiomeric ratio in the synthesis of this compound is achieved primarily through asymmetric catalysis. One notable approach is the hydrocyanation of benzyl (B1604629) vinyl ether using a chiral Brønsted acid catalyst. nih.gov In a specific example, the use of a thiophosphoryl triflimide catalyst in the reaction of the corresponding α-chloro ether with trimethylsilyl cyanide (TMSCN) resulted in the formation of this compound with a modest enantiomeric ratio of 57.5:42.5. nih.gov This demonstrates that the choice of the chiral catalyst is a key factor in dictating the stereochemical outcome. The enantioselectivity of such reactions is often sensitive to reaction parameters such as temperature, solvent, and the nature of the cyanide source.

| Catalyst/Method | Substrate | Product | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| Thiophosphoryl triflimide | α-chloro ether of benzyl vinyl ether | This compound | 57.5:42.5 er | nih.gov |

| Chiral Salen-Titanium(IV) Complex | Aldehyde | Cyanohydrin Trimethylsilyl Ether | Up to high ee | nih.gov |

| Chiral Salen-Vanadium(V) Complex | Nitroalkene | Nitronitrile | Up to 83% ee | nih.gov |

This table presents examples of enantioselectivities achieved in related asymmetric cyanation reactions, highlighting the influence of the catalyst system.

Mechanistic Insights into Asymmetric Induction in this compound Synthesis

Understanding the mechanism of asymmetric induction is crucial for the rational design of more efficient and selective catalysts. nih.gov Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over the other due to the influence of a chiral entity in the reaction. nih.gov In the context of this compound synthesis from benzyl vinyl ether, the key step is the enantioselective addition of a cyanide nucleophile to an oxocarbenium ion intermediate.

Transition State Models in Chiral Brønsted Acid Catalysis:

The asymmetric hydrocyanation of benzyl vinyl ether mediated by a chiral Brønsted acid is proposed to proceed through the formation of a chiral ion pair in the transition state. nih.gov The catalytic cycle can be envisioned as follows:

Protonation: The chiral Brønsted acid protonates the benzyl vinyl ether, leading to the formation of a prochiral oxocarbenium ion. This ion forms a tight, chiral ion pair with the conjugate base of the acid catalyst.

Stereoselective Nucleophilic Attack: The cyanide nucleophile, typically from a source like trimethylsilyl cyanide (TMSCN), attacks the oxocarbenium ion. The chiral environment created by the catalyst's conjugate base sterically and/or electronically directs the nucleophile to one of the two faces of the planar oxocarbenium ion, leading to the preferential formation of one enantiomer of this compound.

Catalyst Regeneration: In reactions using silylated nucleophiles, a proton source, such as an alcohol, is often added to regenerate the Brønsted acid catalyst by reacting with the silyl (B83357) cation byproduct. nih.gov

Computational studies, such as those using density functional theory (DFT), can provide deeper insights into the structure and energetics of the transition states, helping to elucidate the origins of the observed enantioselectivity. researchgate.net These studies can model the interaction between the oxocarbenium ion and the chiral catalyst's conjugate base, identifying the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that govern the facial selectivity of the cyanide addition. acs.org

For related asymmetric cyanohydrin syntheses, transition-state models involving chiral metal-salen complexes have also been proposed. nih.gov These models often invoke a bimetallic mechanism where one metal center activates the electrophile (e.g., an aldehyde) while another delivers the cyanide nucleophile in a stereocontrolled manner. nih.gov While not directly applied to this compound from a vinyl ether, these models provide a conceptual framework for understanding how chiral catalysts can orchestrate highly enantioselective transformations.

Approaches for Chiral Resolution and Enantioenrichment Relevant to this compound

When asymmetric synthesis does not provide a sufficiently high enantiomeric excess, or if a racemic synthesis is more practical, chiral resolution techniques can be employed to separate the enantiomers of this compound. wikipedia.org Enantioenrichment refers to any process that increases the proportion of one enantiomer in a mixture.

Kinetic Resolution:

Kinetic resolution is a powerful method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster than the other, leading to an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer.

Enzymatic Kinetic Resolution (EKR): Enzymes are highly enantioselective catalysts and are widely used for kinetic resolution. nih.govnih.gov For a compound like this compound, which is a nitrile, enzymes such as nitrilases or nitrile hydratases could potentially be used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid or amide, allowing for the separation of the unreacted nitrile enantiomer. More commonly for related structures like cyanohydrins, lipases are used for the kinetic resolution via enantioselective acylation or deacylation. scielo.brmdpi.comresearchgate.net For instance, a racemic cyanohydrin can be acylated using a lipase, which will selectively acylate one enantiomer, leaving the other enantiomer unreacted and thus enantioenriched. scielo.br This approach is highly relevant to 2-alkoxynitriles.

| Enzyme | Reaction Type | Substrate Type | Potential Outcome for this compound |

| Lipase (e.g., from Candida antarctica, CALB) | Transesterification/Acylation | Racemic Alcohols/Cyanohydrins | Selective acylation of one enantiomer, leaving the other enriched. |

| Nitrilase/Nitrile Hydratase | Hydrolysis | Racemic Nitriles | Selective hydrolysis of one enantiomer to the corresponding acid/amide. |

This table illustrates potential enzymatic resolution strategies applicable to this compound based on literature for related compounds.

Diastereomeric Crystallization:

This classical resolution method involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. If the nitrile group can be converted to a carboxylic acid or an amine, this method becomes more straightforward. For example, if the nitrile is hydrolyzed to 2-(benzyloxy)propanoic acid, it can be reacted with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, which may allow for their separation by fractional crystallization. After separation, the chiral auxiliary is removed to yield the enantiomerically pure acid, which could potentially be converted back to the nitrile.

Preparative Chiral Chromatography:

Similar to the analytical HPLC methods described earlier, preparative-scale chiral chromatography can be used to directly separate large quantities of enantiomers from a racemic mixture of this compound. While often more costly and resource-intensive than other methods, it can provide high levels of enantiomeric purity for both enantiomers.

Reaction Mechanisms and Comprehensive Reactivity of 2 Benzyloxy Propanenitrile

Transformations Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is a versatile handle for a variety of chemical transformations, including nucleophilic additions, reductions, and hydrolytic conversions.

Nucleophilic addition to the electrophilic carbon of the nitrile group is a fundamental reaction. libretexts.org The stereochemical outcome of such additions is of particular interest. When a nucleophile adds to the nitrile, the carbon atom's hybridization changes from sp to sp², and if the resulting adduct is subsequently protonated or otherwise functionalized, a new stereocenter can be created at the original nitrile carbon. libretexts.orgnumberanalytics.com

In the context of 2-(benzyloxy)propanenitrile, which is chiral at the carbon bearing the benzyloxy group, the addition of a nucleophile to the nitrile can lead to the formation of diastereomers. The stereochemical course of these reactions can be influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the potential for chelation control involving the benzyloxy group's oxygen atom.

For instance, the hydrocyanation of benzyl (B1604629) vinyl ether using trimethylsilyl (B98337) cyanide (TMSCN) and a catalytic amount of anhydrous HCl leads to the formation of this compound. nih.gov This reaction proceeds through an oxocarbenium ion intermediate. nih.gov The stereochemistry of the addition can be controlled by using a chiral Brønsted acid to protonate the vinyl ether, thereby forming a chiral ion pair that directs the nucleophilic attack of the cyanide. nih.gov

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgnumberanalytics.com

With Lithium Aluminum Hydride (LiAlH₄):

For this compound, this reduction would yield 2-(benzyloxy)propan-1-amine.

Table 1: Reduction of Nitriles to Primary Amines

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | 1. Anhydrous ether (e.g., THF) 2. H₂O or acid workup | Primary Amine |

Catalytic Hydrogenation:

Catalytic hydrogenation is another common method for reducing nitriles. libretexts.org This process involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orglibretexts.org The reaction typically requires elevated temperature and pressure. libretexts.org This method offers an alternative to hydride reagents and can sometimes provide better selectivity depending on the substrate and other functional groups present. researchgate.net Catalytic transfer hydrogenation, using hydrogen donors like isopropanol (B130326) or formic acid, presents a milder alternative to using hydrogen gas directly. nih.gov

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgnumberanalytics.comchemistrysteps.com This transformation proceeds through an amide intermediate. chemistrysteps.comjove.comusp.br

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid (e.g., HCl or H₂SO₄) and water, a nitrile is first protonated at the nitrogen atom. libretexts.orgusp.br This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgusp.br The resulting intermediate undergoes tautomerization to form an amide. chemistrysteps.com Under the reaction conditions, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. jove.comusp.br For this compound, acid-catalyzed hydrolysis would yield 2-(benzyloxy)propanoic acid. ck12.orgck12.org

Base-Catalyzed Hydrolysis:

Under basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic nitrile carbon. libretexts.orgnumberanalytics.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com The amide is subsequently hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia (B1221849). libretexts.org An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid product.

Table 2: Hydrolysis of Nitriles

| Conditions | Intermediate | Final Product (after workup) |

|---|---|---|

| Aqueous Acid (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid |

Reductions of the Nitrile Moiety to Amines and Other Derivatives

Reactions at the Benzyloxy Ether Moiety

The benzyloxy group is a common protecting group for alcohols due to its relative stability and the various methods available for its removal. mdpi.com Reactions involving this part of the this compound molecule primarily focus on deprotection strategies and potential rearrangements.

The removal of the benzyl group from a benzyloxy ether is a crucial step in many synthetic sequences. Several methods are available, with catalytic hydrogenation being the most common. commonorganicchemistry.com

Catalytic Hydrogenolysis:

This is the most widely used method for debenzylation. commonorganicchemistry.com The reaction involves hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. mdpi.comcommonorganicchemistry.com The process cleaves the benzylic C-O bond, releasing the free alcohol and toluene (B28343) as a byproduct. organic-chemistry.org This method is generally clean and efficient. Catalytic transfer hydrogenation, using hydrogen donors like formic acid or 2-propanol, provides a milder and often more selective alternative to high-pressure hydrogenation. organic-chemistry.orgcdnsciencepub.comrsc.org

Table 3: Common Deprotection Methods for Benzyl Ethers

| Method | Reagents | Byproducts |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene |

| Catalytic Transfer Hydrogenolysis | Formic Acid or 2-Propanol, Pd/C | Toluene, CO₂ (with formic acid) |

| Dissolving Metal Reduction | Na/NH₃(liq.) | - |

Other Deprotection Methods:

Dissolving Metal Reduction: Treatment with sodium in liquid ammonia (Na/NH₃(liq.)) is an effective method for debenzylation. mdpi.com

Lewis Acids: Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), can be used to cleave benzyl ethers, often with high chemoselectivity. researchgate.net

Oxidative Cleavage: In some cases, benzyl ethers can be removed oxidatively. organic-chemistry.org

While the primary reactivity of the benzyloxy group is related to its role as a protecting group, rearrangements and substitutions at the benzylic position can occur under certain conditions.

Rearrangements:

libretexts.orgjove.com-Wittig Rearrangement: In the presence of a strong base like butyllithium, 2-(benzyloxy)phenyl-substituted compounds can undergo a libretexts.orgjove.com-Wittig rearrangement, where the benzyl group migrates. mdpi.com

Acid-Catalyzed Rearrangement: Under acidic conditions, the benzyl group of aryl benzyl ethers can rearrange to other positions on the aromatic ring. rhhz.net This occurs via protonation of the ether oxygen, leading to the formation of a benzyl cation which can then perform an electrophilic aromatic substitution on the debenzylated aromatic ring. rhhz.net

Other Rearrangements: Thermal rearrangements of benzyl ethers can lead to a mixture of products resulting from homolytic cleavage of the C-O bond. cdnsciencepub.com Gold(I) catalysts can induce the rearrangement of propargyl benzyl ethers to form allenes. organic-chemistry.org Zeolite beta has been shown to catalyze the rearrangement of allyl benzyl ethers. nih.gov

Substitution Reactions:

Direct nucleophilic substitution at the benzylic carbon of the benzyloxy group is generally not a facile reaction under standard conditions. However, reactions that proceed via a radical or cationic intermediate can lead to substitution products. For example, free-radical bromination followed by hydrolysis is a two-step method for debenzylation that involves substitution at the benzylic position. mdpi.com

Selective Deprotection Strategies for the Benzyloxy Group

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound

The stereocenter at the C2 position of this compound plays a crucial role in the stereochemical outcome of its reactions. The presence of this chiral center can lead to either the retention or inversion of its own configuration during transformations or can direct the formation of new stereocenters in a diastereoselective manner.

Investigation of Configuration Retention and Inversion During Transformations

The fate of the stereocenter at C2 in this compound during chemical reactions is of significant interest for the synthesis of enantiomerically pure compounds. Depending on the reaction mechanism, the original configuration can either be retained or inverted.

A key transformation demonstrating this principle is the substitution of a leaving group at the chiral carbon by a nucleophile. For example, in the synthesis of a key intermediate for a fluoroquinolone antibiotic, an S\N2 substitution reaction with methylamine (B109427) on a related chiral substrate was shown to proceed with inversion of configuration at the 1'-position in high yield. rsc.orgnih.gov This type of reaction is crucial for accessing specific stereoisomers that may not be directly available from the starting material.

The following table summarizes the expected stereochemical outcome for S\N2 reactions at the C2 position of a generalized 2-(benzyloxy)propyl system based on established mechanistic principles.

| Starting Material (Configuration) | Reagent/Reaction Type | Product (Configuration) | Stereochemical Outcome |

| (R)-2-(Benzyloxy)propyl-X (X=leaving group) | Nu- (S\N2) | (S)-2-(Benzyloxy)propyl-Nu | Inversion |

| (S)-2-(Benzyloxy)propyl-X (X=leaving group) | Nu- (S\N2) | (R)-2-(Benzyloxy)propyl-Nu | Inversion |

| (R)-2-(Benzyloxy)propan-1-ol | 1. TsCl, py (retention)2. NaCN (inversion) | (S)-2-(Benzyloxy)propanenitrile | Overall Inversion |

| (R)-2-(Benzyloxy)propan-1-ol | 1. SOCl₂ (inversion)2. NaCN (inversion) | (R)-2-(Benzyloxy)propanenitrile | Overall Retention |

Diastereoselective Reactions Guided by the Existing Stereocenter

The chiral center in this compound can exert a significant influence on the stereochemical course of reactions occurring at other positions in the molecule, a phenomenon known as asymmetric induction. This is particularly relevant in reactions that create a new stereocenter, leading to the formation of diastereomers in unequal amounts.

The benzyloxy group at the α-position to the nitrile can direct the approach of incoming reagents. In reactions involving the deprotonation of the C2 carbon followed by alkylation, the bulky benzyloxy group can shield one face of the resulting anion, leading to a preferred direction of attack for the electrophile. This steric hindrance results in the diastereoselective formation of one diastereomer over the other. wikipedia.org

A common strategy involves the generation of a carbanion at the C2 position, which is then reacted with an electrophile. The stereochemical outcome of such alkylations is often dictated by a conformation that minimizes allylic strain, where a substituent projects over the metalated nitrile, directing the electrophile to the opposite face. wikipedia.org

Furthermore, if the nitrile group of this compound is transformed into a ketone, the existing stereocenter at the adjacent carbon can direct the reduction of the carbonyl group. In such β-hydroxy ketones, chelation control can be employed to achieve high diastereoselectivity. For example, the Narasaka–Prasad reduction uses a boron chelating agent and a hydride source to produce syn-1,3-diols with high selectivity. bham.ac.ukbohrium.com The chelating agent forms a six-membered transition state, and the hydride is delivered from the less hindered face, leading to a predictable stereochemical outcome. bham.ac.uk

The table below presents data on diastereoselective reactions of systems analogous to this compound, illustrating the directing effect of an α-alkoxy group.

| Substrate | Reaction | Reagent(s) | Diastereomeric Ratio (syn:anti or major:minor) |

| α-(Benzyloxy)acetaldehyde | Cyanosilylation | Me₃SiCN, MgBr₂·OEt₂ | >95:5 (syn) |

| (E)-O-(1-Phenylbutyl)benzyloxyacetaldoxime | Addition of n-BuLi | n-BuLi, BF₃·OEt₂ | >98:2 |

| 3-Methyl-3-((triethylsilyl)oxy)cyclobutane-1-carbonitrile | α-Arylation | PhBr, TMPZnCl·LiCl, Pd₂(dba)₃, XPhos | >20:1 (trans) |

| β-Hydroxy ketone | Narasaka-Prasad Reduction | BBu₂OMe, NaBH₄ | High syn-selectivity |

Data is sourced from analogous systems to illustrate the principles of diastereoselectivity. nih.gov

These examples underscore the utility of the benzyloxy group in this compound as a stereodirecting element, enabling the synthesis of complex molecules with controlled stereochemistry.

Applications and Synthetic Utility of 2 Benzyloxy Propanenitrile As a Versatile Intermediate

Role as a Chirality Source in the Construction of Complex Organic Molecules

The primary importance of 2-(Benzyloxy)propanenitrile in asymmetric synthesis lies in its inherent chirality at the C-2 position. This stereocenter can serve as a control element, guiding the stereochemical outcome of subsequent reactions and effectively transferring its chiral information to new, more complex molecules. Chiral synthons, or building blocks, are fundamental to the enantioselective synthesis of organic compounds, a critical task for chemists in the pharmaceutical and fine chemical industries. researchgate.netscielo.br The enantiomeric purity of a final product is significantly influenced by the enantiomeric excess (ee) of the chiral starting materials and catalysts used in its synthesis. researchgate.net

The benzyloxy group, in particular, has been shown to exert significant stereocontrol in various reactions. For example, in the stereoselective reduction of certain ketones, the presence and orientation of a benzyloxy group can dictate the facial selectivity of the reaction, leading to the preferential formation of one enantiomer over the other. rsc.org In one study, the use of a benzyloxy group in conjunction with a specific reductase enzyme (XenB) resulted in the formation of an (S)-enantiomer with 96% ee. rsc.org Similarly, stereocontrolled methods for creating substituted pyrrolidinones have been developed where a benzyloxy moiety is a key factor in directing the diastereoselectivity of the reaction. researchgate.net This established directing ability of the benzyloxy group underscores the potential of this compound to act as an effective chirality source, where the stereocenter at C-2 influences the formation of new stereocenters in a predictable manner.

Building Block for the Synthesis of Advanced Chemical Structures

Organic building blocks are relatively low-weight molecules that possess reactive functional groups, allowing for their assembly into larger, more intricate structures. cymitquimica.com this compound fits this description perfectly due to the synthetic versatility of its functional groups. It is essentially a protected cyanohydrin, a class of compounds recognized as valuable intermediates in organic synthesis. fiveable.me

The utility of this compound as a building block stems from the distinct reactivity of its two main functional components:

The Nitrile Group: This group is a synthetic linchpin that can be converted into a wide array of other functionalities. It can undergo hydrolysis to form a carboxylic acid, be reduced to a primary amine, or react with organometallic reagents (e.g., Grignard reagents) to yield ketones. This flexibility allows chemists to incorporate the three-carbon backbone of this compound into a target molecule and then transform the nitrile into the desired functional group.

The Benzyloxy Group: The benzyl (B1604629) ether serves as a robust protecting group for the hydroxyl function. It is stable under a variety of reaction conditions but can be readily removed when needed, typically through catalytic hydrogenation, to unveil the free alcohol. google.com

This dual functionality enables a "build-couple-pair" strategy, where the molecule is first incorporated into a larger structure, and its functional groups are then unmasked or transformed in a subsequent step.

Table 1: Potential Synthetic Transformations of this compound

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

|---|---|---|---|

| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) | Hydrolysis |

| Nitrile (-CN) | LiAlH₄ or H₂, Raney Ni | Primary Amine (-CH₂NH₂) | Reduction |

| Nitrile (-CN) | R-MgBr, then H₃O⁺ | Ketone (-C(O)R) | Grignard Reaction |

| Benzyl Ether (-OCH₂Ph) | H₂, Pd/C | Alcohol (-OH) | Hydrogenolysis |

Utilization in the Stereoselective Synthesis of Advanced Intermediates

The application of this compound extends to the stereoselective synthesis of advanced intermediates, where control over the three-dimensional arrangement of atoms is paramount. acs.org The synthesis of chiral 1,2-diols, for instance, is a critical process, as these motifs are important pharmaceutical intermediates. rsc.org The principles of stereocontrol demonstrated in related systems can be applied to syntheses utilizing this compound.

The key to its utility in this context is the influence of the existing chiral center on the formation of new ones. Research on the synthesis of proline analogues has demonstrated that a tandem Strecker-intramolecular cyclization reaction can be used to create complex bicyclic structures stereoselectively. researchgate.net While not using this compound directly, this highlights a strategy where a nitrile addition is a key stereochemistry-defining step.

Furthermore, studies on the reduction of β-hydroxy-γ-lactams have shown that ruthenium-catalyzed asymmetric hydrogenation can produce specific stereoisomers with excellent selectivity (good yield and high diastereomeric excess). researchgate.net The benzyloxy group's steric and electronic properties can be exploited to direct the approach of reagents, leading to highly stereoselective transformations. For example, the stereocontrol achieved in the synthesis of certain acyloin derivatives is directly dependent on the interplay between the catalyst and the benzyloxy substituent. rsc.org

Table 2: Example of Stereocontrol by a Benzyloxy Group in Bioreduction

| Substrate | Enzyme/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclohexenone with α-benzyloxy group | XenB (Ene-Reductase) | (S)-Acyloin | 96% | rsc.org |

| Cyclohexenone with α-methoxy group | OYE3 (Ene-Reductase) | (R)-Acyloin | 97% | rsc.org |

This table illustrates the principle that the nature of the alkoxy protecting group (e.g., benzyloxy) can determine the stereochemical outcome of a reaction.

By leveraging the existing chirality of this compound, chemists can design synthetic routes to advanced intermediates, such as chiral amino alcohols or α-hydroxy ketones, with a high degree of stereochemical precision. nih.gov

Potential Contributions to Diversified Compound Libraries for Chemical Biology

In the fields of chemical biology and drug discovery, the creation of diverse compound libraries is essential for screening against biological targets to identify new lead compounds. nih.govnih.gov These libraries aim to cover a broad region of "chemical space" to maximize the chances of finding a molecule with the desired activity. cam.ac.ukrjeid.com

This compound is an excellent starting point, or scaffold, for generating such libraries. Its core structure can be systematically modified at several points to create a large collection of related but structurally distinct molecules.

Key diversification strategies include:

Modification of the Aromatic Ring: The phenyl ring of the benzyl group can be substituted with various functional groups (e.g., halogens, alkyls, alkoxys) to modulate properties like lipophilicity and electronic character.

Reactions at the Nitrile Group: As detailed in section 4.2, the nitrile can be converted into a diverse set of functional groups (amides, amines, ketones, carboxylic acids). Reacting the nitrile with a library of different Grignard reagents, for example, would produce a library of diverse ketones.

Elaboration after Deprotection: Removal of the benzyl group reveals a secondary alcohol, which can then be subjected to a host of subsequent reactions, such as esterification or etherification with a diverse set of partners.

This modular approach allows for the rapid, combinatorial synthesis of hundreds or thousands of compounds from a single, versatile intermediate. The inherent chirality of the this compound scaffold ensures that the resulting libraries are composed of enantiomerically enriched molecules, which is often crucial for achieving specific biological activity. cam.ac.uk

Table 3: Hypothetical Library Generation from a this compound Scaffold

| Scaffold Position | Modification Type | Resulting Compound Class | Potential Diversity |

|---|---|---|---|

| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted Benzyl Ethers | High (various substituents and positions) |

| Nitrile Group | Reaction with diverse nucleophiles | Diverse Ketones, Amides, etc. | High (depends on library of nucleophiles) |

| C-2 Alcohol (post-deprotection) | Acylation / Etherification | Diverse Esters and Ethers | High (depends on library of acyl chlorides/alkyl halides) |

Computational and Theoretical Investigations of 2 Benzyloxy Propanenitrile

Quantum Chemical Calculations for Elucidating Structural and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic landscape of molecules like 2-(benzyloxy)propanenitrile. Methods such as Density Functional Theory (DFT) are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

These calculations also provide a detailed picture of the electronic properties. For instance, the distribution of electron density can be modeled to identify regions of high or low electron density, which are critical for understanding reactivity. The benzyloxy group, with its electron-withdrawing oxygen atom and aromatic ring, and the nitrile group, a strong electron-withdrawing group, significantly influence the electronic structure of the molecule. Calculated properties such as the electrostatic potential map can visualize the electrophilic and nucleophilic sites, while Mulliken or Natural Bond Orbital (NBO) population analyses can assign partial charges to each atom. This information is vital for predicting how the molecule will interact with other reagents.

Table 1: Illustrative Calculated Properties of this compound This table presents representative data that can be obtained from quantum chemical calculations for this compound. The values are illustrative and based on general principles of computational chemistry.

| Parameter | Description | Illustrative Calculated Value |

|---|---|---|

| C-CN Bond Length | The distance between the chiral carbon and the nitrile carbon. | ~1.47 Å |

| O-CH(CN) Bond Length | The distance between the ether oxygen and the chiral carbon. | ~1.43 Å |

| C-C≡N Angle | The bond angle of the nitrile group. | ~178° |

| Mulliken Charge on Nitrile N | Partial charge on the nitrogen atom of the nitrile group. | -0.45 e |

| Mulliken Charge on Ether O | Partial charge on the oxygen atom of the ether linkage. | -0.55 e |

| Dipole Moment | The overall polarity of the molecule. | ~3.5 D |

Mechanistic Studies of this compound Formation and Subsequent Reactions

Computational studies have been instrumental in understanding the reaction mechanisms involved in the synthesis of this compound. A key synthetic route involves the hydrocyanation of benzyl (B1604629) propenyl ether, where an enol ether is protonated to generate an oxocarbenium ion, which then reacts with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). nih.gov

Theoretical models of this process can map the entire reaction pathway, identifying transition states and intermediates. These models help to rationalize experimental observations, such as why certain reaction conditions are more effective than others. For example, computational analysis can clarify whether the reaction proceeds through direct Brønsted acid-mediated chloride ionization or another pathway. nih.gov Such mechanistic insights are crucial for optimizing reaction yields and developing new synthetic methodologies.

A significant achievement of computational chemistry in this area has been the elucidation of asymmetric induction pathways for the synthesis of enantiomerically enriched this compound. nih.gov Asymmetric synthesis is achieved by replacing a simple acid like HCl with a chiral Brønsted acid catalyst. nih.gov While initial experiments demonstrated that asymmetric induction was possible, computational modeling was required to explain the source of the stereocontrol. nih.gov

These models show how the chiral catalyst interacts with the substrate to favor the formation of one enantiomer over the other. The calculations analyze the transition states for the attack of the nucleophile on the two diastereotopic faces of the intermediate. The difference in the calculated activation energies for these two pathways can be correlated to the enantiomeric ratio observed experimentally. The models revealed that the stereochemical outcome is determined by the specific interactions within a catalyst-substrate complex. nih.gov

The key to the asymmetric synthesis of this compound is the formation of a chiral ion pair intermediate. nih.gov Following the protonation of the vinyl ether by the chiral Brønsted acid, a transient oxocarbenium ion is formed along with the conjugate base of the chiral acid catalyst. These two species form a tightly associated, chiral ion pair. nih.gov

Computational studies have provided a detailed model of this ion pair, defining the specific interactions between the catalyst's conjugate base and the oxocarbenium ion. nih.gov These calculations suggest that attractive forces arise from the association between the catalyst's conjugate base and the electrophilic carbon of the oxocarbenium ion. This computational model successfully explains the observed stereochemical outcomes and the substrate scope of the reaction. nih.gov The ability to model these transient and highly reactive intermediates is a powerful feature of modern computational chemistry.

Computational Modeling of Asymmetric Induction Pathways

Advanced Conformational Analysis and Stereochemical Prediction

The three-dimensional shape, or conformation, of a molecule and its reaction intermediates is critical in determining stereochemical outcomes. For a flexible molecule like this compound, which has several rotatable single bonds, a multitude of conformations are possible. Advanced computational conformational analysis involves systematically searching for and evaluating the energies of these different conformers to identify the most stable (lowest energy) structures. nih.gov

In the context of its synthesis, conformational analysis is applied not to the final product alone, but more importantly to the transition state assembly. The prediction of the major diastereomer or enantiomer formed in a reaction depends on accurately modeling the conformation of the transition state. nih.gov Computer modeling can predict the most stable conformations of the crucial ion pair intermediate, and from there, determine which pathway for nucleophilic attack is sterically and electronically favored. nih.govnih.gov This allows for the rational prediction of the stereochemical course of the reaction, a goal of significant importance in asymmetric synthesis. diva-portal.org

Density Functional Theory (DFT) Applications in Reactivity and Selectivity Prediction

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying organic reactions, and its application has been central to understanding the synthesis of this compound. nih.gov DFT methods offer a favorable balance between computational cost and accuracy for molecules of this size. acs.org

In a published study on the asymmetric hydrocyanation to form cyanohydrin ethers, DFT calculations were performed using the hybrid B3LYP functional. nih.gov This level of theory was used to perform geometry optimizations of a large number of initial structures to locate the relevant local minima on the potential energy surface, which were confirmed by frequency calculations. nih.gov Such calculations are essential for predicting reactivity by determining the activation energies of competing reaction pathways. The lower the calculated activation energy for a particular pathway, the faster the reaction is predicted to be.

Furthermore, DFT is used to predict selectivity (chemo-, regio-, and stereoselectivity). In the case of this compound's asymmetric synthesis, DFT calculations were used to model the transition states leading to the (R) and (S) products. The difference in the free energies of these transition states allowed for the prediction of the enantiomeric ratio, which could then be compared with experimental results to validate the proposed mechanistic model. nih.gov

Table 2: Typical Components of a DFT Calculation for Reactivity Prediction

| Component | Example/Description | Purpose |

|---|---|---|

| Functional | B3LYP, M06-2X, PBE0 | Approximates the exchange-correlation energy, a key term in DFT. The choice affects the accuracy of the energy calculation. |

| Basis Set | 6-31G*, 6-311+G(d,p), def2-TZVP | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and higher accuracy. |

| Solvation Model | PCM, SMD | Accounts for the effect of the solvent on the energies of the solute molecules, which is crucial for modeling reactions in solution. |

| Calculation Type | Geometry Optimization, Frequency Calculation, Transition State Search | Finds stable structures (minima), confirms their nature and calculates thermodynamic properties, or locates the highest energy point along a reaction coordinate (transition state). |

Advanced Analytical Techniques for Characterization and Purity Assessment of 2 Benzyloxy Propanenitrile and Its Derivatives

Comprehensive Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(Benzyloxy)propanenitrile. By probing the interactions of the molecule with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about its chemical makeup. specac.com

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Connectivity Assignments

High-field NMR spectroscopy is the most powerful tool for determining the precise structure and connectivity of this compound. escholarship.org Both ¹H and ¹³C NMR spectra offer a detailed map of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide information about their electronic environment and neighboring protons. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (-O-CH₂-Ph) would be visible as a distinct singlet or a pair of doublets (if diastereotopic) around δ 4.5-5.1 ppm. The methine proton (-CH(CN)-), being adjacent to the electron-withdrawing nitrile group and the oxygen atom, is expected to resonate downfield. The methyl protons (-CH₃) would appear as a doublet due to coupling with the adjacent methine proton.

The ¹³C NMR spectrum provides information on each unique carbon atom. The nitrile carbon (C≡N) has a characteristic chemical shift around 118-122 ppm. srce.hr The carbons of the phenyl ring would appear in the aromatic region (δ 127-137 ppm). srce.hr The benzylic carbon, the methine carbon, and the methyl carbon would each have distinct signals, confirming the carbon backbone of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton-proton and proton-carbon correlations, respectively, confirming the atom connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of its chemical structure and data from analogous compounds.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Description |

| Phenyl Protons | 7.20 - 7.40 (m, 5H) | 127.0 - 137.0 | Protons on the benzene (B151609) ring. |

| Benzylic Protons (O-CH₂-Ph) | 4.60 - 5.10 (s, 2H) | ~70.0 | Protons of the methylene (B1212753) group attached to the oxygen and phenyl group. |

| Methine Proton (CH-CN) | 4.00 - 4.50 (q, 1H) | ~60.0 | The chiral center proton, split into a quartet by the methyl group. |

| Methyl Protons (CH₃) | 1.50 - 1.70 (d, 3H) | ~18.0 | Protons of the methyl group, split into a doublet by the methine proton. |

| Nitrile Carbon | N/A | ~120.0 | Carbon of the cyano functional group. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. specac.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional components.

The most distinct peak would be from the stretching vibration of the nitrile group (C≡N), which appears as a sharp, medium-intensity absorption in the range of 2200-2260 cm⁻¹. The presence of the ether linkage (C-O-C) would be confirmed by a strong absorption band between 1000 and 1300 cm⁻¹. The aromatic ring of the benzyloxy group would produce several signals, including C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. Finally, the aliphatic C-H bonds of the propanenitrile backbone would show stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound Data based on established correlation tables for functional groups. specac.comlibretexts.org

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic | =C-H Stretch | 3030 - 3100 | Medium |

| Alkane | C-H Stretch | 2850 - 2960 | Medium |

| Nitrile | C≡N Stretch | 2200 - 2260 | Medium, Sharp |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium |

| Ether | C-O Stretch | 1000 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or five decimal places), allowing for the unambiguous calculation of its molecular formula (C₁₀H₁₁NO). slideshare.net

In addition to providing the exact mass, mass spectrometry induces fragmentation of the molecule. The analysis of these fragments provides valuable structural information that corroborates the data from NMR and IR spectroscopy. For this compound, a common fragmentation pathway is the cleavage of the benzylic C-O bond, which would result in a prominent peak for the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another likely fragmentation is the loss of the nitrile group or parts of the ethylnitrile chain.

Table 3: Predicted HRMS Fragments for this compound Fragmentation patterns are predicted based on chemical principles and common pathways for related structures. slideshare.net

| Proposed Fragment | Formula | Calculated m/z | Fragmentation Pathway |

| Molecular Ion | [C₁₀H₁₁NO]⁺ | 161.0841 | Ionization of the parent molecule. |

| Tropylium Ion | [C₇H₇]⁺ | 91.0548 | Cleavage of the C-O bond (benzylic cleavage). |

| Benzyl Cation | [C₇H₇O]⁺ | 107.0497 | Cleavage of the O-C(H) bond. |

| Loss of HCN | [C₉H₁₀O]⁺ | 134.0732 | Elimination of hydrogen cyanide from the molecular ion. |

Chromatographic Techniques for Separation, Purity, and Enantiomeric Excess Determination

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. rsc.org For this compound, chromatographic methods are essential for assessing its purity by separating it from starting materials, byproducts, or solvents, and for determining its enantiomeric composition.

Gas Chromatography (GC) for Volatile Product Separation and Purity

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. researchgate.net Given its molecular weight and structure, this compound is sufficiently volatile to be analyzed by GC, typically using a flame ionization detector (FID) for purity assessment or a mass spectrometer (GC-MS) for combined separation and identification. epa.gov

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases. A high-purity sample of this compound would yield a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity of the sample. The method is highly sensitive and can detect trace impurities. chromatographyonline.comgcms.cz

High-Performance Liquid Chromatography (HPLC), with emphasis on Chiral HPLC for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of a wide range of organic compounds. csfarmacie.cz For non-volatile impurities or for analyses where derivatization is not desired, reversed-phase HPLC is a common method for assessing the purity of this compound.

Crucially, the carbon atom attached to the nitrile, methyl, and benzyloxy groups in this compound is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-2-(Benzyloxy)propanenitrile). These enantiomers have identical physical properties (boiling point, solubility, NMR spectra in achiral media) and cannot be separated by standard chromatographic techniques.

Chiral HPLC is the definitive method for separating and quantifying these enantiomers. csfarmacie.czscas.co.jp This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer. According to the "three-point interaction model," effective chiral recognition requires at least three simultaneous points of interaction (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the CSP. csfarmacie.cz The differential stability of these transient diastereomeric complexes causes one enantiomer to be retained longer on the column than the other, resulting in their separation. mdpi.com By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess (e.e.) of the mixture can be accurately determined.

Table 4: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Purpose | Stationary Phase Example | Mobile Phase Example | Detector |

| Gas Chromatography (GC) | Purity Assessment | Polydimethylsiloxane (e.g., DB-5) | Helium, Nitrogen | FID, MS |

| HPLC (Reversed-Phase) | Purity Assessment | C18-silica | Acetonitrile/Water | UV |

| Chiral HPLC | Enantiomeric Purity (e.e.) | Coated Cellulose (B213188)/Amylose (e.g., Chiralcel OD, Chiralpak AD) | Hexane/Isopropanol (B130326) | UV |

Future Perspectives and Emerging Research Avenues for 2 Benzyloxy Propanenitrile

Development of Next-Generation Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of specific stereoisomers of 2-(benzyloxy)propanenitrile is a critical area of ongoing research. Current methods have demonstrated the feasibility of achieving modest to good enantioselectivity. For instance, the use of chiral Brønsted acids as catalysts in the hydrocyanation of vinyl ethers has shown promise. nih.gov One study reported an enantiomeric ratio (er) of 57.5:42.5, indicating a degree of asymmetric induction is possible, though not yet optimal for practical applications. nih.gov Another approach utilizing a chiral Brønsted acid catalyst with a dibenzyl acetal (B89532) precursor yielded (S)-2-(benzyloxy)propanenitrile in 85% yield with an improved er of 82.5:17.5. nih.gov

Future efforts will likely focus on refining these catalytic systems to achieve higher levels of stereocontrol. The development of novel chiral ligands and catalysts that can create a more defined and influential chiral environment around the reacting molecules will be key. Strategies such as the use of Ellman's chiral tert-butanesulfinamide reagent, which has proven effective in the synthesis of chiral amines with multiple stereogenic centers, could be adapted for the synthesis of this compound and its derivatives. osi.lv The goal is to develop robust and scalable synthetic routes that can deliver all possible stereoisomers of this compound with high purity, which is essential for their application in areas where specific chirality is a prerequisite. nih.govnih.gov

Exploration of Novel Catalytic Systems for Its Efficient Production and Transformations

The efficient production of this compound hinges on the development of innovative catalytic systems. Current methods often rely on stoichiometric reagents, which can be inefficient and generate significant waste. Research into catalytic approaches is therefore a high priority. For example, the hydrocyanation of enol ethers can be catalyzed by acids, but the use of chiral Brønsted acids is a step towards more sophisticated catalytic processes. nih.gov

Future research will likely explore a broader range of catalysts, including transition metal complexes, organocatalysts, and biocatalysts. For instance, palladium-catalyzed cyclization of related nitrile compounds has been shown to be an effective method for forming cyclic structures. beilstein-journals.org The development of bifunctional catalysts that can facilitate multiple reaction steps in a single pot could also streamline the production process. frontiersin.org Furthermore, the investigation of novel reaction media, such as ionic liquids, may enhance catalyst performance and facilitate easier product separation and catalyst recycling. researchgate.net The ultimate aim is to create highly active and selective catalytic systems that operate under mild conditions with high atom economy. whiterose.ac.uk

Expanded Applications in the Synthesis of Chiral Bioactive Molecules and Functional Materials

This compound and its derivatives are valuable intermediates in the synthesis of a wide array of complex molecules. lookchem.com Its structural features make it a suitable precursor for various bioactive compounds, including pharmaceuticals. For example, derivatives of similar propylamine (B44156) compounds have shown potential as anti-tumoral and anti-infective agents. The nitrile group can be transformed into other functional groups, such as amines and carboxylic acids, opening up pathways to diverse molecular architectures.

The future will likely see an expansion of its use in the synthesis of novel chiral drugs, where specific stereochemistry is often crucial for therapeutic efficacy. nih.gov For instance, it could serve as a key building block in the creation of new antibiotics or anticancer agents. lookchem.comacs.org Beyond pharmaceuticals, the unique properties of this compound-derived structures could be harnessed in the development of advanced functional materials. The incorporation of this chiral unit into polymers or other materials could lead to the creation of materials with unique optical, electronic, or recognition properties.

Integration of Advanced Computational Methods for Reaction Discovery and Optimization

Computational chemistry is becoming an increasingly powerful tool in the design and optimization of chemical reactions. In the context of this compound, computational studies have already been used to model the interaction between catalysts and substrates, providing insights into the mechanism of stereocontrol. nih.gov These models can help researchers understand the factors that govern the enantioselectivity of a reaction and guide the design of more effective catalysts. acs.org

Future research will likely see a deeper integration of computational methods throughout the entire research and development process. This could include the use of high-throughput virtual screening to identify promising new catalysts from large databases of potential candidates. mdpi.com Quantum mechanical calculations can be employed to predict reaction pathways and transition states with high accuracy, allowing for the in-silico optimization of reaction conditions before they are even tested in the lab. rsc.org This synergy between computational and experimental chemistry has the potential to significantly accelerate the discovery of new and improved methods for the synthesis and transformation of this compound.

Implementation in Automated Synthesis and High-Throughput Screening Platforms for Accelerated Discovery

The fields of automated synthesis and high-throughput screening are revolutionizing the way chemical research is conducted. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically accelerating the pace of discovery. nih.govnih.govbiorxiv.org For this compound, these platforms could be used to systematically explore a wide range of reaction parameters, such as catalysts, solvents, and temperatures, to quickly identify optimal conditions for its synthesis. acs.org

Furthermore, by coupling automated synthesis with high-throughput screening, researchers can rapidly assess the biological activity or material properties of a wide variety of this compound derivatives. researchgate.net This could lead to the rapid identification of new drug candidates or functional materials. For example, a library of chiral compounds derived from this compound could be screened for their ability to inhibit a particular enzyme or to exhibit a desired material property. mdpi.com The integration of these advanced platforms will be crucial for unlocking the full potential of this compound and its derivatives in a timely and efficient manner.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(Benzyloxy)propanenitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via hydrocyanation of vinyl ethers. A typical procedure involves reacting 2-(benzyloxy)propene with HCl and trimethylsilyl cyanide (TMSCN) in dichloromethane (CH₂Cl₂) at room temperature. After 3 hours, flash chromatography (3% ethyl acetate in hexane) yields the product as a colorless oil with ~81% efficiency . Optimization focuses on catalyst loading, solvent choice (e.g., trifluorotoluene for enantiocontrol), and stoichiometric ratios of TMSCN to substrate to suppress side reactions like over-cyanation .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Standard Protocol | Asymmetric Variant |

|---|---|---|

| Catalyst | HCl (proton source) | Chiral Brønsted acid |

| Solvent | CH₂Cl₂ | Trifluorotoluene |

| TMSCN Equiv. | 2.0 | 2.0 |

| Yield | 81% | 85% (82.5:17.5 er) |

Q. How is this compound characterized, and what analytical techniques validate purity and structure?

- Methodological Answer : Post-synthesis characterization includes:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and benzyl ether/cyano group integration .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Daicel Chiralpak) resolve enantiomers, with reported enantiomeric ratios (er) of 82.5:17.5 for asymmetric syntheses .

- Flash Chromatography : Purification efficiency is monitored via TLC (Rf values in hexane/EtOAc systems) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for vapor exposure .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of cyanide byproducts (e.g., HCN) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid drainage release .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what factors influence stereochemical outcomes?

- Methodological Answer : Asymmetric hydrocyanation employs chiral Brønsted acid catalysts (e.g., phosphoric acids) to induce enantiocontrol. Key factors include:

- Catalyst Design : Bulky substituents on the catalyst enhance stereoselectivity by restricting transition-state conformations .

- Solvent Polarity : Low-polarity solvents (e.g., trifluorotoluene) improve enantiomeric excess (er) by stabilizing ion-pair intermediates .

- Temperature : Reactions are typically conducted at 0–25°C to balance reactivity and selectivity .

Q. How do researchers resolve contradictions in reaction yields or selectivity across different synthetic routes?

- Methodological Answer : Contradictions arise from variables like catalyst loading, solvent purity, or trace moisture. Systematic approaches include:

- Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., TMSCN stoichiometry vs. catalyst loading) .

- Kinetic Profiling : In situ monitoring (e.g., IR spectroscopy) tracks intermediate formation to pinpoint bottlenecks .

- Cross-Validation : Compare results with literature protocols (e.g., HCl vs. chiral acid catalysts) to isolate variable effects .

Q. What are the stability profiles of this compound under varying storage conditions, and how do degradation products impact downstream applications?

- Methodological Answer :

- Stability : The compound is stable in dry, inert atmospheres at 2–8°C but hydrolyzes in humid conditions to release HCN.

- Degradation Analysis : Accelerated aging studies (e.g., 40°C/75% RH) coupled with GC-MS identify breakdown products like benzyl alcohol and cyanohydrins .

- Mitigation : Store under nitrogen in amber vials with molecular sieves to suppress hydrolysis .

Q. How is this compound utilized as a building block in complex organic syntheses?

- Methodological Answer : The nitrile group undergoes diverse transformations:

- Nitrile Reduction : Catalytic hydrogenation (Pd/C, H₂) yields primary amines for pharmaceutical intermediates .

- Cycloaddition Reactions : Participation in [2+2] or Diels-Alder reactions constructs heterocyclic scaffolds .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids extend aromatic systems .

Data Contradiction Analysis

Q. Why do reported yields for asymmetric hydrocyanation vary between 75–85%, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies stem from:

- Catalyst Purity : Impure chiral acids (e.g., residual solvents) reduce enantioselectivity. Use recrystallized catalysts .

- Substrate Quality : Trace peroxides in vinyl ethers induce side reactions. Pre-purify substrates via distillation .

- Chromatography Losses : Optimize flash chromatography gradients to minimize product loss during purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.